4-[2-(4-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Overview
Description
“4-[2-(4-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE” is a complex organic compound that features a morpholine ring, an oxazole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[2-(4-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Substitution reactions: The chlorophenyl and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the morpholine ring: This can be synthesized through nucleophilic substitution reactions involving amines and epoxides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the oxazole ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutics: Possible use in the treatment of diseases, depending on its biological activity.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “4-[2-(4-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-(4-chlorophenyl)-4-[(4-bromophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
- 4-{2-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Uniqueness
The unique combination of the chlorophenyl and fluorophenyl groups, along with the sulfonyl and oxazole functionalities, distinguishes “4-[2-(4-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE” from similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4S/c20-14-3-1-13(2-4-14)17-22-18(19(27-17)23-9-11-26-12-10-23)28(24,25)16-7-5-15(21)6-8-16/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQHWNIUDVNESZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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